Nitro Position Comparison: 3-Nitro vs. 4-Nitro Benzenesulfonamide in Pyridazine CA Inhibitor Scaffolds
In a series of pyridazine-containing benzenesulfonamides evaluated against four human carbonic anhydrase isoforms (hCA I, II, IX, XII), the position of the nitro substituent was a critical determinant of isoform selectivity. Compounds bearing a 3-nitrobenzenesulfonamide moiety exhibited a pronounced inhibition trend toward the cancer-associated membrane-bound isoform hCA IX, with Ki values for representative derivatives falling in the sub-micromolar to low nanomolar range, while showing significantly weaker inhibition of the ubiquitous cytosolic isoforms hCA I and hCA II [1]. By contrast, the corresponding 4-nitro regioisomer (CAS 1005303-98-9) displayed a markedly different selectivity fingerprint in related series, underscoring the non-interchangeability of nitro positional isomers [1]. Note: direct head-to-head Ki data for the target compound vs. its 4-nitro analog are not publicly available; this evidence is class-level inference from closely matched pyridazinone-benzenesulfonamide congeners.
| Evidence Dimension | hCA IX inhibitory potency and selectivity over hCA I/II |
|---|---|
| Target Compound Data | Not directly reported; class-level inference suggests sub-μM to low nM hCA IX Ki for 3-nitro-substituted pyridazine sulfonamides |
| Comparator Or Baseline | 4-Nitro regioisomer (N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide, CAS 1005303-98-9) – divergent isoform selectivity profile observed in analogous series |
| Quantified Difference | Qualitative reversal of isoform selectivity trend; exact ΔKi not available for this pair |
| Conditions | Recombinant human CA isoforms I, II, IX, XII; stopped-flow CO2 hydration assay, 25 °C |
Why This Matters
For procurement decisions targeting hCA IX-driven cancer models, the 3-nitro positional isomer is mechanistically non-substitutable with its 4-nitro analog, which may exhibit a completely different off-target profile.
- [1] Krasavin, M., et al. (2019). Pyridazinone-substituted benzenesulfonamides display potent inhibition of membrane-bound human carbonic anhydrase IX and promising antiproliferative activity against cancer cell lines. European Journal of Medicinal Chemistry, 168, 301–314. doi:10.1016/j.ejmech.2019.02.044 View Source
